molecular formula C13H9NO2 B3144737 2-(Furan-2-yl)indolizine-3-carbaldehyde CAS No. 558470-74-9

2-(Furan-2-yl)indolizine-3-carbaldehyde

Cat. No.: B3144737
CAS No.: 558470-74-9
M. Wt: 211.22 g/mol
InChI Key: SJUAXOZSKIRWMD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indolizine (B1195054) Research

The journey of indolizine chemistry began in 1890 when Italian chemist Angeli first reported a related structure and proposed the name "pyrindole". jbclinpharm.orgjbclinpharm.org However, it was not until 1912 that Scholtz accomplished the first synthesis of the parent indolizine compound. jbclinpharm.orgjbclinpharm.org Scholtz treated 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, producing a crystalline substance he named "picolide," which upon hydrolysis yielded the indolizine core. jbclinpharm.org Initially, the structure was challenging to elucidate, but it was correctly identified as a pyrrolopyridine system, distinguishing it from indole (B1671886) and isoindole despite sharing the same empirical formula, C₈H₇N. jbclinpharm.orgjbclinpharm.org

Early syntheses, including those by Scholtz, Diels, and Alder, often resulted in low yields. jbclinpharm.org A significant advancement came in 1957 when Boekelheide and Windgassen developed a method yielding the parent indolizine at 35%, and later improved it to a 50% yield through the pyrolysis of 3-(2-pyridyl)-l-propanol. jbclinpharm.org The development of 1,3-dipolar cycloaddition reactions in the 1960s further expanded the accessibility and diversity of indolizine derivatives, providing a simpler, two-step synthetic pathway. jbclinpharm.org

Overview of Indolizine as a Privileged Heterocyclic Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can be modified to bind to a variety of biological targets, leading to the development of diverse therapeutic agents. nih.gov The indolizine nucleus is widely regarded as such a scaffold. derpharmachemica.comderpharmachemica.comnih.gov Its structural similarity to indole, a key component in many natural products and pharmaceuticals, initially prompted this interest. derpharmachemica.comnih.gov

The indolizine core is a versatile platform for drug discovery, with synthetic derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. derpharmachemica.comchemicalbook.com The planar, π-electron rich architecture of indolizine allows for diverse functionalization on both its five- and six-membered rings, enabling chemists to fine-tune its biological and photophysical properties. derpharmachemica.comnih.gov This adaptability has made the indolizine scaffold a focal point for the development of novel drug candidates. derpharmachemica.com

Structural Isomerism with Indole and Related Heterocycles

Indolizine is a structural and chemical isomer of indole and isoindole, sharing the molecular formula C₈H₇N. derpharmachemica.comwikipedia.org The key difference lies in the placement of the nitrogen atom. In indole, the nitrogen is part of the five-membered pyrrole (B145914) ring and is not at a fusion point. In contrast, indolizine features a bridging nitrogen atom shared between the five-membered and six-membered rings. derpharmachemica.comchemicalbook.com This arrangement also makes it a fused heterocycle formed by the overlap of an electron-deficient pyridine (B92270) ring and a π-excessive pyrrole ring. chemicalbook.com

These N-fused heterocyclic aromatic compounds are isoelectronic with indole and structurally related to purines. derpharmachemica.com This isomerism has profound effects on the molecule's electronic properties and chemical reactivity. While both are 10-π electron aromatic systems, the distribution of electron density and the energies of the frontier molecular orbitals (HOMO-LUMO) differ significantly, leading to distinct chemical behaviors. derpharmachemica.comacs.org

Fundamental Electronic Structure of the Indolizine Core System

The indolizine moiety is a 10-π electron aromatic system, which imparts it with significant stability and unique reactivity. derpharmachemica.com Hückel molecular orbital (HMO) calculations show that the electron density is highest on the carbon atoms of the five-membered ring, particularly at the C-3 position. jbclinpharm.orgchemicalbook.com The general order of decreasing electron density on the ring carbons is C-3 > C-1 > C-5 > C-2 > C-7 > C-6. jbclinpharm.orgchemicalbook.com

This high electron density at C-3 makes it the primary site for electrophilic substitution, a characteristic reactivity pattern for indolizines. jbclinpharm.org The molecule's conjugated planar electronic structure is also responsible for its strong fluorescence properties, which are valuable in materials science and for biological imaging applications. derpharmachemica.comderpharmachemica.com The HOMO-LUMO gap in indolizine is notably smaller than that of its isomer, indole, which influences its optoelectronic characteristics. acs.org The electronic structure can be further modulated by adding substituents, which can alter the electron density distribution and tune the molecule's properties for specific applications. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)indolizine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUAXOZSKIRWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 2 Furan 2 Yl Indolizine 3 Carbaldehyde

General Strategies for Indolizine (B1195054) Ring Construction

The indolizine scaffold is a key structural motif in many natural products and pharmacologically active compounds. Its synthesis has been a significant focus of organic chemistry, with numerous methods developed to construct this bicyclic system. The choice of a particular synthetic route is often guided by the desired substitution pattern on the indolizine core.

1,3-Dipolar Cycloaddition Reactions in Indolizine Synthesis

A prominent and versatile method for constructing the indolizine ring is the 1,3-dipolar cycloaddition reaction. acs.orgnih.govnih.govwikipedia.orgnih.gov This approach involves the reaction of a 1,3-dipole, typically a pyridinium (B92312) ylide, with a dipolarophile, such as an alkene or alkyne. nih.govwikipedia.org The initial [3+2] cycloaddition product undergoes a subsequent aromatization step to yield the stable indolizine ring. nih.gov This methodology is highly regarded for its efficiency and the ability to introduce diverse substituents.

The key intermediate in this process, the pyridinium ylide, is typically generated in situ from the corresponding pyridinium salt by treatment with a base. researchgate.netrsc.orgrsc.org The stability and reactivity of the ylide are influenced by the substituents on both the nitrogen atom and the carbanionic center. These ylides readily react with electron-deficient alkenes and alkynes. nih.gov The reaction of pyridinium ylides with α,β-unsaturated aldehydes can also be employed for indolizine synthesis. organic-chemistry.org

Ylide Generation MethodDipolarophileResulting Product
Deprotonation of N-substituted pyridinium saltAlkeneDihydroindolizine (requires oxidation)
Deprotonation of N-substituted pyridinium saltAlkyneIndolizine

This interactive table outlines the general outcomes of pyridinium ylide-mediated annulations.

The regioselectivity of the 1,3-dipolar cycloaddition is a critical factor that dictates the substitution pattern of the final indolizine product. rsc.orgnih.gov The reaction between an unsymmetrical pyridinium ylide and an unsymmetrical dipolarophile can potentially yield two regioisomers. The outcome is governed by a combination of steric and electronic factors of the reacting species. While the initial cycloaddition can establish stereocenters, the subsequent aromatization to form the indolizine ring typically leads to the loss of this stereochemical information in the newly formed five-membered ring. rsc.org

Transition Metal-Catalyzed Approaches to Indolizines

Transition metal catalysis offers a powerful alternative for the synthesis of indolizines, often providing access to substitution patterns that are not readily achievable through classical methods. rsc.orgrsc.orgorganic-chemistry.org Catalysts based on palladium and copper are particularly prevalent in this area. rsc.orgrsc.orgnih.govrsc.orgacs.orgnih.govacs.org

Palladium catalysts are extensively used to forge the indolizine skeleton through various transformations, including cyclizations and cross-coupling reactions. rsc.orgnih.govrsc.orgnih.govresearchgate.net A common strategy involves the palladium-catalyzed reaction of a substituted pyridine (B92270) with a suitable coupling partner, followed by an intramolecular cyclization to form the bicyclic ring system. For instance, the coupling of 2-bromopyridines with terminal alkynes, followed by cyclization, provides a direct route to substituted indolizines. rsc.org These methods are valued for their high efficiency and broad functional group tolerance. rsc.orgnih.govrsc.org

Reaction TypeStarting MaterialsCatalyst System
Carbonylative CyclizationPropargyl pyridines, Iodoarenes, COPd(OAc)₂, PPh₃
Cross-Coupling/Cycloisomerization3-(2-pyridyl) propargyl carbonates, Organoboronic acidsPd catalyst

This interactive table summarizes examples of palladium-catalyzed reactions for indolizine synthesis.

Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of indolizines. organic-chemistry.orgrsc.orgacs.orgnih.govacs.org These methods often proceed via different mechanistic pathways than their palladium-catalyzed counterparts, offering complementary reactivity. Copper catalysts can facilitate the coupling of various pyridine derivatives to construct the indolizine framework. For example, a copper-catalyzed cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes has been developed. rsc.org These approaches are often favored due to the lower cost and toxicity of copper catalysts. rsc.org

Synthetic Routes Specifically Yielding Indolizine-3-carbaldehydes

The introduction of a carbaldehyde group at the 3-position of the indolizine ring is a key step in synthesizing the target molecule. Indolizines are electron-rich aromatic systems, making them susceptible to electrophilic substitution, which typically occurs at the C1 or C3 position of the five-membered ring.

The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com

For the synthesis of 2-(furan-2-yl)indolizine-3-carbaldehyde, a pre-formed 2-(furan-2-yl)indolizine (B1624422) scaffold would be subjected to Vilsmeier-Haack conditions. The electrophilic Vilsmeier reagent would preferentially attack the electron-rich 3-position of the indolizine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 3-carbaldehyde. One review article explicitly mentions the use of Vilsmeier-Haack formylation as a step in a multi-step synthesis involving an indolizine core. rsc.org

Proposed Vilsmeier-Haack Formylation:

Step 1: Formation of the 2-(furan-2-yl)indolizine scaffold using one of the methods described in section 2.1.

Step 2: Reaction of the 2-(furan-2-yl)indolizine with the Vilsmeier reagent (DMF/POCl₃).

Step 3: Aqueous workup to hydrolyze the intermediate and yield this compound.

This two-stage strategy, combining a modern scaffold-forming reaction with a classic formylation method, represents a viable and robust pathway to the target compound.

Formylation Reactions on Indolizine Precursors

Once the 2-(furan-2-yl)indolizine core is assembled, the introduction of the carbaldehyde group at the C3 position is a key transformation. Indolizines are electron-rich aromatic systems, with the highest electron density typically at the C3 position of the pyrrole-like five-membered ring. This inherent nucleophilicity makes the C3 position susceptible to electrophilic substitution reactions, including formylation.

A common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). mychemblog.comyoutube.com The electron-rich C3 position of the indolizine ring attacks the electrophilic Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. jk-sci.com The general mechanism involves electrophilic aromatic substitution, where the indolizine acts as the nucleophile. organic-chemistry.orgwikipedia.org

Table 1: Common Formylation Reagents and Conditions
Reagent SystemDescriptionTypical Conditions
DMF / POCl₃ The most common Vilsmeier-Haack reagent combination. Generates the electrophilic chloroiminium salt in situ.Reaction in DMF as solvent or an inert solvent like dichloroethane at 0°C to reflux, followed by aqueous hydrolysis. mychemblog.com
TCT / DMF A mixed reagent system using 2,4,6-Trichloro-1,3,5-triazine (TCT) and DMF, which can be effective for the formylation of indoles and pyrroles. researchgate.netTypically performed under mild conditions.
Oxalyl chloride / DMF An alternative to POCl₃ for generating the Vilsmeier reagent, sometimes offering different reactivity or milder conditions. mychemblog.comReaction conditions are similar to the standard Vilsmeier-Haack protocol.

Strategies for the Direct Installation of the Carbaldehyde Group at C3

The direct installation of a carbaldehyde group onto a pre-formed indolizine ring is a primary strategy for synthesizing indolizine-3-carbaldehydes. The Vilsmeier-Haack reaction stands out as the most direct and widely applicable method for this transformation due to the high nucleophilicity of the C3 position. organic-chemistry.orgwikipedia.org The reaction of an indolizine with the Vilsmeier reagent (e.g., from DMF/POCl₃) leads to regioselective formylation at C3. researchgate.netrsc.org

While highly effective for many electron-rich heterocycles, the success of the Vilsmeier-Haack reaction can be substrate-dependent. In some cases, classical Vilsmeier-Haack conditions have failed to yield the desired formylated product for certain heterocyclic systems, necessitating the development of alternative methods. researchgate.net However, for the indolizine core, its reactivity profile generally makes it a suitable candidate for this classic formylation technique. The reaction proceeds via an electrophilic substitution pathway. nih.gov

Recyclable Stereoauxiliary Aminocatalyzed Approaches for Indolizine-2-carbaldehydes

While the target compound is a 3-carbaldehyde, it is noteworthy that significant recent advancements have focused on the synthesis of the isomeric indolizine-2-carbaldehydes. An innovative and sustainable strategy involves a one-pot, recyclable stereoauxiliary aminocatalytic approach. nih.gov This method enables the efficient construction of 1,2,3-trisubstituted indolizine-2-carbaldehydes through a [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. nih.gov

This process utilizes renewable, biomass-derived aminocatalysts such as D-glucosamine and the biopolymer chitosan. nih.gov These catalysts operate through an iminium ion/enamine tandem sequence. The reaction is highly efficient and can be performed in environmentally benign solvents like water, and the catalyst can be recovered and reused. organic-chemistry.orgnih.gov This approach represents a significant advancement over previous multi-step sequences for obtaining indolizine-carbaldehydes. nih.gov

Table 2: Key Features of Aminocatalyzed Synthesis of Indolizine-2-carbaldehydes
FeatureDescriptionReference
Reaction Type [3+2] Annulation / Cyclization nih.gov
Catalysts D-glucosamine derivatives, Chitosan (recyclable) organic-chemistry.orgnih.gov
Starting Materials Acyl pyridines, α,β-Unsaturated aldehydes nih.gov
Key Advantage One-pot synthesis, sustainable and recyclable catalyst, broad substrate scope. nih.gov
Product 1,2,3-Trisubstituted Indolizine-2 -carbaldehydes nih.gov

Introduction of the Furan-2-yl Moiety at the C2 Position

The installation of the furan-2-yl group at the C2 position of the indolizine ring can be achieved through several distinct synthetic strategies. These methods can be broadly categorized into those that build the indolizine ring using a furan-containing precursor and those that attach the furan (B31954) ring after the indolizine core has been formed.

Strategies for Furan Integration during Indolizine Formation

A highly efficient approach to synthesize 2-(furan-2-yl)indolizine derivatives is to incorporate the furan moiety into one of the key building blocks before the final cyclization to form the indolizine ring. This is often achieved through multicomponent reactions where the indolizine is assembled in a single pot from simpler starting materials. semanticscholar.org

One prominent example is the [3+2] annulation strategy previously mentioned for synthesizing indolizine-2-carbaldehydes. nih.gov By using a furan-containing heteroaryl ketone, such as (furan-2-yl)(pyridin-2-yl)methanone , as the acyl pyridine component, the furan group is directly installed at the C2 position of the resulting indolizine. For instance, the reaction of (furan-2-yl)(pyridin-2-yl)methanone with an α,β-unsaturated aldehyde like acrolein, under aminocatalytic conditions, would directly yield a 1-(furan-2-yl)indolizine-2-carbaldehyde derivative. nih.gov Similarly, palladium-catalyzed multicomponent reactions that build the indolizine core can be adapted to include furan-substituted starting materials. nih.gov

Post-Cyclization Functionalization with Furan Derivatives

An alternative strategy involves the formation of an indolizine ring that is substituted with a suitable functional group at the C2 position, which can then be converted to the furan-2-yl group. This post-cyclization functionalization typically involves modern cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aromatic rings. organic-chemistry.orgnih.govresearchgate.net This approach would involve synthesizing a 2-bromoindolizine-3-carbaldehyde or a related 2-haloindolizine precursor. The subsequent palladium-catalyzed coupling of this precursor with furan-2-boronic acid would furnish the desired this compound. nih.govmdpi.com This method offers modularity, allowing for the late-stage introduction of the furan ring. The development of efficient palladium catalysts and ligands has expanded the scope of Suzuki couplings to include a wide variety of heterocyclic substrates. researchgate.netresearchgate.net

Table 3: Comparison of Furan Introduction Strategies
StrategyDescriptionKey ReactionStarting Materials
Integration during Formation The furan ring is part of a precursor used to build the indolizine core.[3+2] Annulation, Multicomponent Reaction(Furan-2-yl)(pyridin-2-yl)methanone, Furan-containing ylides
Post-Cyclization Functionalization The indolizine core is formed first, then the furan ring is attached at C2.Suzuki-Miyaura Cross-Coupling2-Bromoindolizine, Furan-2-boronic acid

Utilization of Furan-Containing Precursors in Indolizine Synthesis

This approach focuses on the specific furan-containing molecules used in classical indolizine syntheses. Many established methods for indolizine synthesis can be adapted to produce 2-furyl derivatives by simply starting with the appropriate furan-substituted precursor.

One-pot syntheses of novel furan-based compounds often rely on the reactivity of furan precursors in domino reactions. researchgate.netnih.govresearchgate.net In the context of indolizine synthesis, key furan-containing precursors include:

Furan-2-carbaldehyde derivatives: These can be used to generate more complex building blocks. researchgate.net

2-acylpyridines with a furan ring: For example, (furan-2-yl)(pyridin-2-yl)methanone , which can be reacted with α,β-unsaturated aldehydes or ketones. nih.gov

Pyridinium ylides derived from furan-containing phenacyl bromides: The 1,3-dipolar cycloaddition reaction of pyridinium ylides is a cornerstone of indolizine synthesis. By generating a ylide from pyridine and a compound like 2-bromo-1-(furan-2-yl)ethan-1-one, the resulting indolizine will bear the furan-2-yl group at the C2 position.

Reactivity and Chemical Transformations of 2 Furan 2 Yl Indolizine 3 Carbaldehyde

Reactions Involving the Carbaldehyde Functionality at C3

The carbaldehyde group at the C3 position of the indolizine (B1195054) ring is a key site for a variety of chemical transformations, including nucleophilic additions, oxidation and reduction, condensation reactions, and olefination reactions.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. youtube.com These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield the corresponding alcohol or undergo further transformations.

While specific studies on the nucleophilic addition to 2-(Furan-2-yl)indolizine-3-carbaldehyde are not extensively documented, the general reactivity of aldehydes suggests that it will readily react with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) to afford secondary alcohols. For instance, the addition of a Grignard reagent to an aldehyde is a classic method for carbon-carbon bond formation. nih.gov Similarly, the addition of cyanide ions, typically from a source like HCN or TMSCN, would be expected to form a cyanohydrin.

The stereochemical outcome of these additions can be influenced by the steric bulk of the indolizine and furan (B31954) rings, potentially leading to diastereoselective transformations.

Oxidation and Reduction Pathways

The carbaldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed to convert the aldehyde to the corresponding carboxylic acid, 2-(furan-2-yl)indolizine-3-carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich indolizine and furan rings.

Reduction: The reduction of the carbaldehyde to a primary alcohol, [2-(furan-2-yl)indolizin-3-yl]methanol, can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, typically used in alcoholic solvents. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although its high reactivity may necessitate careful control of reaction conditions to prevent over-reduction or side reactions with other functional groups. beilstein-journals.org

TransformationReagent ExampleProduct
OxidationSilver(I) oxide (Ag₂O)2-(Furan-2-yl)indolizine-3-carboxylic acid
ReductionSodium borohydride (NaBH₄)[2-(Furan-2-yl)indolizin-3-yl]methanol

Condensation Reactions and Schiff Base Formation

The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by dehydration. youtube.com

The reaction of this compound with various primary amines (R-NH₂) would yield the corresponding N-substituted imines. These Schiff bases are versatile intermediates in their own right and can be used in the synthesis of various heterocyclic systems and as ligands in coordination chemistry.

Amine ReactantProduct (Schiff Base)
AnilineN-phenyl-1-(2-(furan-2-yl)indolizin-3-yl)methanimine
EthylamineN-ethyl-1-(2-(furan-2-yl)indolizin-3-yl)methanimine
Hydrazine2-(Furan-2-yl)-3-(hydrazonomethyl)indolizine

The formation of Schiff bases from aldehydes is a well-established and high-yielding reaction. masterorganicchemistry.com

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes. wikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by the deprotonation of a phosphonium (B103445) salt. masterorganicchemistry.com

The reaction of this compound with a Wittig reagent of the general formula Ph₃P=CHR would lead to the formation of the corresponding alkene, 2-(furan-2-yl)-3-(alkenyl)indolizine. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the 'R' group on the ylide. Stabilized ylides (where R is an electron-withdrawing group) generally afford the (E)-alkene, while non-stabilized ylides (where R is an alkyl group) typically yield the (Z)-alkene. organic-chemistry.org

Wittig ReagentProduct (Alkene)
Methylenetriphenylphosphorane (Ph₃P=CH₂)2-(Furan-2-yl)-3-vinylindolizine
(Ethoxycarbonylmethylidene)triphenylphosphorane (Ph₃P=CHCO₂Et)Ethyl (E)-3-(2-(furan-2-yl)indolizin-3-yl)acrylate

Reactivity of the Furan-2-yl Substituent at C2

The furan ring at the C2 position of the indolizine core is also a site of chemical reactivity, particularly towards electrophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitutions on the Furan Ring

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack. wikipedia.org Electrophilic substitution on furan typically occurs at the C5 position (the position adjacent to the oxygen and furthest from the indolizine ring) as it is the most activated position. organic-chemistry.org

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. However, the high reactivity of the furan ring often requires the use of mild reagents and conditions to avoid polymerization or degradation of the starting material.

ReactionReagent ExampleExpected Major Product
NitrationAcetyl nitrate (B79036) (CH₃COONO₂)2-(5-Nitrofuran-2-yl)indolizine-3-carbaldehyde
BrominationN-Bromosuccinimide (NBS)2-(5-Bromofuran-2-yl)indolizine-3-carbaldehyde
AcylationAcetic anhydride (B1165640) / SnCl₄2-(5-Acetylfuran-2-yl)indolizine-3-carbaldehyde

Nucleophilic aromatic substitution on the furan ring is generally difficult due to its electron-rich nature. Such reactions would typically require the presence of a good leaving group and strong electron-withdrawing groups on the furan ring, which are not present in the parent compound.

Ring-Opening Reactions of the Furan Moiety

The furan ring, while aromatic, is susceptible to reactions that lead to the cleavage of its cyclic structure, a transformation of significant synthetic utility. nih.govnih.gov These reactions typically proceed via oxidation or acid-catalyzed pathways, converting the furan into linear dicarbonyl compounds. nih.govrsc.org In the context of this compound, the furan moiety is expected to undergo similar transformations.

Oxidative ring-opening is a common fate for furan rings, often initiated by reagents like meta-chloroperoxybenzoic acid (m-CPBA), ozone (O₃), or pyridinium (B92312) chlorochromate (PCC). nih.govresearchgate.net The process generally involves an initial epoxidation or dearomatization step, followed by rearrangement and cleavage to yield a 1,4-dicarbonyl system. nih.gov For the title compound, such a reaction would transform the furan-2-yl substituent into a 4-oxo-alkenal chain attached to the C2 position of the indolizine core.

Reagent/ConditionType of Ring-OpeningExpected Product Moiety at C2 of Indolizine
O₃, then Me₂SOzonolysis4-Oxobut-2-enal
m-CPBAPeroxyacid Oxidation1,4-Dicarbonyl derivative
NBS in Acetone/H₂OHalogen-mediated Oxidation4-Oxobut-2-enoic acid derivative
FeCl₃ / O₂Lewis-Acid Catalyzed Oxidation2,5-Dicarbonyl species rsc.org

Influence on the Indolizine Core Reactivity

The substituents at the C2 and C3 positions of the indolizine nucleus profoundly modulate its reactivity. The furan-2-yl group at C2 is an electron-rich aromatic system and generally acts as an electron-donating group through resonance, thereby increasing the electron density of the indolizine ring system. Conversely, the carbaldehyde group at C3 is a potent electron-withdrawing group due to both inductive and resonance effects.

Reactivity of the Indolizine Core System

The indolizine system is an electron-rich heteroaromatic compound, often compared in reactivity to indole (B1671886) and pyrrole (B145914). jbclinpharm.org It readily participates in a variety of chemical transformations.

Electrophilic Aromatic Substitution on the Indolizine Nucleus

Indolizines typically undergo electrophilic substitution preferentially at the C3 position of the five-membered ring, followed by the C1 position. jbclinpharm.org In this compound, the C3 position is blocked. Furthermore, the strong electron-withdrawing nature of the C3-carbaldehyde group deactivates the entire pyrrole ring moiety towards electrophiles. While the C2-furan group is activating, its effect is likely overshadowed by the adjacent deactivating aldehyde. Therefore, any electrophilic substitution would be significantly hindered but would be directed primarily to the C1 position. Common electrophilic substitution reactions like nitration or Friedel-Crafts acylation, which proceed readily on simple indolizines, would require harsh conditions for the title compound, if they proceed at all on the indolizine core. jbclinpharm.org

ReactionTypical ReagentExpected Major Product on Unsubstituted IndolizineProbable Outcome on Target Compound
NitrationHNO₃/H₂SO₄3-NitroindolizineReaction likely hindered; if forced, 1-nitro product possible
AcylationAc₂O / AlCl₃3-AcetylindolizineReaction highly disfavored on the indolizine core
HalogenationNBS / CCl₄1,3-DihaloindolizineReaction likely hindered

Nucleophilic Additions to the Indolizine System

While the indolizine ring itself is resistant to nucleophilic attack, the presence of the C3-carbaldehyde group provides a highly electrophilic center for nucleophilic addition. jbclinpharm.org This is the most probable reaction pathway involving nucleophiles. Reagents such as organometallics (e.g., Grignard reagents, organolithiums), cyanides, and ylides will readily add to the carbonyl carbon to form secondary alcohols after workup.

Nucleophilic addition to the indolizine ring system itself is generally unfavorable but can be induced by strong electron-withdrawing substituents. jbclinpharm.org While the C3-aldehyde provides activation, direct addition to the aldehyde carbonyl is kinetically and thermodynamically more favorable in almost all cases.

Cycloaddition Reactions Involving the Indolizine Framework

The indolizine system is known to participate as an 8π component in [8+2] cycloaddition reactions with activated alkynes or alkenes, leading to the formation of cycl[3.2.2]azine systems. nih.gov This reaction typically requires heat or a catalyst. nih.gov The electron-withdrawing C3-carbaldehyde group would decrease the electron density of the indolizine diene system, making it a less reactive partner in such cycloadditions.

Separately, the furan moiety can act as a 4π component in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.govresearchgate.net It can react with potent dienophiles, although its aromatic character makes it less reactive than a typical diene. In the title compound, a dienophile could potentially react with either the furan ring or the five-membered ring of the indolizine. The electronic deactivation of the indolizine core by the aldehyde may favor the furan ring as the diene component in a potential intermolecular cycloaddition.

Oxidative Transformations and Pathways

The this compound molecule possesses multiple sites susceptible to oxidation. As discussed previously (Section 3.2.2), the furan ring can undergo oxidative ring-opening. researchgate.netresearchgate.net The indolizine ring itself can also be subject to oxidation, though it is relatively stable. chim.it

The most susceptible site for oxidation under mild conditions is the aldehyde group at C3. Reagents such as potassium permanganate (KMnO₄), silver oxide (Ag₂O), or chromic acid can oxidize the carbaldehyde to the corresponding carboxylic acid, yielding 2-(Furan-2-yl)indolizine-3-carboxylic acid. This transformation is a standard reaction for aldehydes and is expected to proceed efficiently. More aggressive oxidation could lead to the degradation of one or both heterocyclic rings. organic-chemistry.org

Oxidizing AgentPrimary Site of ActionExpected Product
Ag₂O (Tollens' reagent)Aldehyde group2-(Furan-2-yl)indolizine-3-carboxylic acid
KMnO₄ (mild, basic)Aldehyde group2-(Furan-2-yl)indolizine-3-carboxylic acid
m-CPBAFuran ringRing-opened dicarbonyl product
O₃Furan ring / Indolizine ringRing-opened products / degradation

Chemo-, Regio-, and Stereoselectivity in Transformations

Selectivity is a cornerstone of modern organic synthesis, enabling the precise modification of complex molecules. In the context of this compound, understanding the principles of chemo-, regio-, and stereoselectivity is crucial for predicting and controlling its chemical transformations.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. The title compound possesses several reactive sites, primarily the aldehyde group and the electron-rich aromatic rings (indolizine and furan). The choice of reagent dictates which site is transformed.

Reaction at the Aldehyde Group : Strong nucleophiles, such as Grignard reagents or organolithium compounds, will chemoselectively attack the electrophilic carbon of the aldehyde carbonyl. youtube.comyoutube.com Similarly, reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol without affecting the aromatic rings under standard conditions. youtube.com

Reaction at the Heterocyclic Rings : Electrophiles, such as nitrating or halogenating agents, will preferentially react with the electron-rich indolizine or furan rings via electrophilic aromatic substitution, leaving the aldehyde group untouched under appropriate conditions. jbclinpharm.orgnih.gov

The following table illustrates the chemoselective transformations based on the type of reagent used.

Reagent TypeReactive Site AttackedResulting TransformationExample Reagent
Nucleophile/Reducing AgentAldehyde CarbonylNucleophilic Addition/ReductionGrignard Reagents, NaBH₄ youtube.comyoutube.com
ElectrophileIndolizine/Furan RingElectrophilic Aromatic SubstitutionNitrating agents, Halogens jbclinpharm.org

This table is based on general principles of functional group reactivity.

Regioselectivity

Regioselectivity describes the preference for a reaction to occur at one specific position over all other possible positions.

Electrophilic Substitution : The indolizine ring is highly activated towards electrophilic attack. Molecular orbital calculations and experimental evidence show that the position of highest electron density is C-3, followed by C-1. jbclinpharm.org Since the C-3 position in this compound is already substituted, electrophilic attack is strongly directed to the C-1 position. Diazo coupling, for instance, occurs at C-3, but if this position is blocked, the electrophile attacks the C-1 position. jbclinpharm.org

Nucleophilic Addition : Reactions involving nucleophiles are highly regioselective for the carbonyl carbon of the aldehyde group, as this is the most electrophilic center in the molecule under nucleophilic conditions. youtube.com

The regiochemical outcomes of key reactions are summarized below.

Reaction TypePreferred Position of AttackRationale
Electrophilic Aromatic SubstitutionC-1 of the Indolizine RingC-3 is blocked; C-1 is the next most activated site for electrophilic attack. jbclinpharm.org
Nucleophilic AdditionCarbonyl Carbon (C-3 substituent)The aldehyde carbon is highly electrophilic and susceptible to attack by nucleophiles. youtube.com

This table is based on established regioselectivity patterns for the indolizine core and aldehyde functional groups.

Stereoselectivity

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another.

Nucleophilic Addition to the Aldehyde : The carbonyl carbon of the aldehyde is prochiral. Nucleophilic addition to this carbon creates a new stereocenter, leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. The use of chiral reducing agents or chiral organometallic reagents can induce enantioselectivity, producing one enantiomer in excess. This type of asymmetric synthesis is a common strategy for creating optically active alcohols from aldehydes. youtube.com

Synthesis of the Indolizine Core : Stereoselectivity can also be integral to the synthesis of the indolizine scaffold itself. For example, certain rhodium-catalyzed asymmetric reactions have been developed to produce chiral 3-substituted indolizines with high enantiomeric excess. organic-chemistry.org

The potential for stereoselective transformations is highlighted in the following table.

TransformationStereochemical OutcomeControlling Factor
Nucleophilic addition to the C-3 aldehydeFormation of a new stereocenter (chiral alcohol)Use of chiral nucleophiles or catalysts can lead to an excess of one enantiomer.
Reduction of the C-3 aldehydeFormation of a new stereocenter (chiral alcohol)Chiral reducing agents (e.g., those derived from boranes) can afford high enantioselectivity.

This table illustrates potential stereoselective reactions based on the principles of asymmetric synthesis.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments would be required to assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

The ¹H NMR spectrum would be expected to show distinct signals for each of the nine protons in the molecule. The aromatic protons on the indolizine (B1195054) and furan (B31954) rings would typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the ring currents. The aldehydic proton would be the most downfield signal, likely appearing above δ 9.5 ppm. The chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each signal, along with the coupling constants (J values), would provide crucial information about the electronic environment and the connectivity to neighboring protons.

Interactive Data Table: Predicted ¹H NMR Data

Predicted ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5Downfieldd~7.0
H-6Mid-field aromatict~7.0
H-7Mid-field aromatict~7.0
H-8Downfieldd~9.0
H-1Downfields-
Aldehyde-HMost Downfield (>9.5)s-
Furan-H3'Upfield aromaticdd~3.5, ~0.8
Furan-H4'Upfield aromaticdd~3.5, ~1.8
Furan-H5'Mid-field aromaticdd~1.8, ~0.8

Note: This is a predictive table. Actual values would need to be determined experimentally.

The ¹³C NMR spectrum would display 13 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically in the range of δ 185-200 ppm. The carbons of the furan and indolizine rings would appear in the aromatic region (δ 100-150 ppm). The precise chemical shifts would help to confirm the substitution pattern.

Interactive Data Table: Predicted ¹³C NMR Data

Predicted CarbonPredicted Chemical Shift (δ, ppm)
C-2Downfield aromatic
C-3Mid-field aromatic
C-5Mid-field aromatic
C-6Mid-field aromatic
C-7Mid-field aromatic
C-8Mid-field aromatic
C-8aDownfield aromatic
C-1Downfield aromatic
Aldehyde-CMost Downfield (>185)
Furan-C2'Downfield aromatic
Furan-C3'Upfield aromatic
Furan-C4'Upfield aromatic
Furan-C5'Mid-field aromatic

Note: This is a predictive table. Actual values would need to be determined experimentally.

To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the six-membered ring of the indolizine and the furan ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to.

While there are no stereocenters in 2-(Furan-2-yl)indolizine-3-carbaldehyde, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide insights into the preferred conformation of the molecule, particularly the relative orientation of the furan ring with respect to the indolizine core, by detecting through-space proximity of protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula as C₁₃H₉NO₂. The calculated exact mass for [M+H]⁺ would be compared to the experimentally found value, with a very small mass error (typically <5 ppm) providing strong evidence for the correct formula.

Interactive Data Table: Predicted HRMS Data

IonCalculated m/zFound m/z
[C₁₃H₉NO₂ + H]⁺212.0706To be determined experimentally
[C₁₃H₉NO₂ + Na]⁺234.0525To be determined experimentally

Despite a comprehensive search for scientific literature, specific experimental data regarding the infrared (IR) spectroscopy and X-ray crystallography of the chemical compound This compound is not available in the public domain.

Research articles detailing the synthesis and characterization of a broad range of indolizine derivatives have been consulted. While these studies provide general insights into the spectroscopic properties of the indolizine ring system and its various substituted analogues, none specifically report the isolation and detailed analysis of this compound.

Consequently, the generation of an article with the requested detailed sections on its spectroscopic characterization and structural elucidation, including data tables for IR absorption and crystallographic parameters, cannot be fulfilled at this time due to the absence of published primary research data for this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule, which in turn dictate its reactivity and spectroscopic properties.

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining a molecule's chemical reactivity and its electronic transitions. irjweb.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, highlighting regions prone to nucleophilic attack. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. irjweb.com

For the indolizine (B1195054) core, the HOMO is typically distributed over the π-system, with significant electron density on the five-membered pyrrole-like ring. nih.govresearchgate.net The LUMO, on the other hand, tends to have higher density on the six-membered pyridine-like ring. In the case of 2-(Furan-2-yl)indolizine-3-carbaldehyde, the substituents are expected to significantly influence these orbitals.

The furan-2-yl group at position 2, being an electron-rich heterocycle, would likely raise the energy of the HOMO and contribute to its electron density.

The carbaldehyde group (-CHO) at position 3 is a strong electron-withdrawing group. It is expected to lower the energy of the LUMO and localize LUMO density, particularly on the C3 carbon and the formyl group itself.

Time-dependent density-functional theory (TD-DFT) calculations on related pyrido[3,2-b]indolizine systems have shown that substituents can selectively perturb the HOMO or LUMO energy levels, allowing for the fine-tuning of the molecule's electronic and photophysical properties. acs.org A similar principle would apply here, where the combination of the furan (B31954) and carbaldehyde substituents modulates the electronic structure.

Table 1: Predicted Frontier Orbital Characteristics of this compound

Molecular Orbital Predicted Primary Location of Electron Density Influencing Substituent Expected Effect on Energy Level
HOMO Indolizine 5-membered ring and furan ring Furan-2-yl group (electron-donating) Increase (destabilization)

| LUMO | Indolizine 6-membered ring and carbaldehyde group | Carbaldehyde group (electron-withdrawing) | Decrease (stabilization) |

This table is generated based on established principles of substituent effects on the electronic structure of related heterocyclic systems.

The distribution of electron density within a molecule is fundamental to its reactivity. Indolizines are known to be π-excessive heterocycles that readily undergo electrophilic substitution, preferentially at the C3 position, followed by the C1 position. nih.govjbclinpharm.org This reactivity pattern is a direct consequence of the higher electron density on the five-membered ring.

In this compound, the presence of the electron-withdrawing carbaldehyde group at the C3 position deactivates this primary site for electrophilic attack. The furan ring at C2 would enhance the electron density of the indolizine system. Computational methods like Mulliken charge analysis or Natural Bond Orbital (NBO) analysis on similar heterocyclic systems help quantify the partial charges on each atom. irjweb.comcapes.gov.br Such analysis would likely confirm that the nitrogen atom in the indolizine ring is the most electronegative center, while the carbons in the five-membered ring, particularly C1 and C5, would be predicted to be the most likely sites for subsequent electrophilic attack. The carbonyl carbon of the carbaldehyde group would be identified as a primary electrophilic site, susceptible to nucleophilic attack.

Mechanistic Studies through Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in mapping out the reaction pathways for the synthesis of complex molecules like indolizines. researchgate.net These calculations help to understand reaction mechanisms, identify key intermediates, and determine the energetics of the process.

The synthesis of the indolizine core often proceeds via a 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile (an electron-deficient alkene or alkyne). jbclinpharm.orgwikipedia.orgijettjournal.org DFT studies on these reactions allow for the characterization of the transition state (TS) structures. researchgate.net The mechanism is generally considered a concerted pericyclic reaction, passing through a high-energy transition state to form the five-membered ring. wikipedia.orgyoutube.com

For the synthesis of a molecule like this compound, a plausible route would involve the reaction of a pyridinium ylide with an electron-deficient alkene derived from furan. DFT calculations on analogous systems, such as the synthesis of other substituted indolizines, have been used to construct detailed energy profiles. researchgate.net These profiles map the energy changes as reactants are converted to products via transition states and intermediates, allowing researchers to identify the rate-determining step of the reaction. For example, in the synthesis of certain indolizine derivatives, DFT calculations have elucidated a stepwise pathway involving annulation, deacylation, and oxidation steps. researchgate.net

Table 2: Representative Energy Profile Data from a DFT Study of a Related Indolizine Synthesis

Step Species Relative Energy (kcal/mol) Description
1 Reactants 0.0 Starting Materials
2 Transition State 1 (TS1) +15.2 1,3-Dipolar Cycloaddition
3 Intermediate 1 -5.4 Cycloadduct
4 Transition State 2 (TS2) +2.1 Dehydrogenation/Aromatization

Note: Data is hypothetical and illustrative of typical values found in DFT studies of 1,3-dipolar cycloadditions for indolizine synthesis.

The choice of solvent can significantly influence the rate and selectivity of a chemical reaction. researchgate.net In the context of indolizine synthesis, particularly through multicomponent reactions, solvents can alter the reaction pathway by stabilizing or destabilizing intermediates and transition states. researchgate.netnih.gov Some syntheses of indolizine derivatives have been shown to proceed efficiently under solvent-free conditions, which can enhance the reaction rate. mdpi.comarkat-usa.org

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and calculate its effect on the reaction's energy profile. researchgate.net Studies on related multicomponent reactions have shown that polar solvents can facilitate charge separation in transition states, potentially lowering the activation energy. youtube.com Conversely, for some cycloadditions, non-polar solvents or solvent-free conditions are preferred to avoid competing side reactions. mdpi.com Theoretical calculations can help predict the optimal solvent conditions by comparing the energy profiles of the reaction in different simulated solvent environments, guiding experimental design for improved yields and selectivity.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

While quantum mechanics is ideal for studying electronic structure and reaction mechanisms, molecular dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. nih.govnih.gov

MD simulations of indolizine derivatives have been employed to study their interactions with biological macromolecules, such as enzymes or lipid bilayers. nih.govmdpi.com These simulations provide insights into how the molecule binds to a target, identifying key intermolecular interactions like hydrogen bonds and π-π stacking that stabilize the complex. mdpi.com For this compound, MD simulations could model its behavior in solution, its potential to aggregate, or its interaction with a biological receptor.

Furthermore, theoretical studies on the intermolecular interactions of the furan moiety show that it can participate in various non-covalent interactions. aip.orgnih.gov Furan can act as a π-electron system and also offer the non-bonding electron pair of its oxygen atom for interactions. aip.orgnih.gov Studies have characterized different interaction geometries, including π-type interactions where another molecule sits (B43327) above the furan ring, and σ-type interactions involving the furan's oxygen atom. aip.orgnih.gov In this compound, these interactions, along with those of the indolizine core and the carbaldehyde group, would govern its crystal packing and its binding affinity to other molecules.

Investigation of Ligand-Protein Binding Modes and Specificity at a Chemical Level

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in understanding the binding modes and specificity of potential drug candidates. For this compound, docking studies could elucidate how its distinct structural features—the planar indolizine ring, the furan moiety, and the reactive carbaldehyde group—contribute to interactions within a protein's active site.

The binding process is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The furan ring's oxygen atom and the carbaldehyde group's oxygen atom can act as hydrogen bond acceptors, while the N-H group in a protonated indolizine ring could serve as a hydrogen bond donor. The aromatic character of both the furan and indolizine rings can lead to favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

For instance, in studies of other furan-containing compounds, molecular docking has been successfully employed to predict binding interactions with specific enzymes. nih.gov A hypothetical docking study of this compound into an enzyme active site, such as a kinase or protease, would likely reveal key interactions that stabilize the ligand-protein complex. The specificity of this binding would be determined by the geometric and chemical complementarity between the ligand and the active site. A ligand can sometimes adopt multiple binding poses within an active site, and computational methods can help identify the most energetically favorable conformations. nih.gov

Analysis of Energetic and Geometric Characteristics of Interactions

Beyond simply predicting the binding pose, computational methods can quantify the energetic and geometric aspects of ligand-protein interactions. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation can be used to estimate the binding free energy of a ligand to a protein. A lower, more negative binding energy typically indicates a more stable and favorable interaction.

The geometric characteristics of these interactions, such as bond lengths, bond angles, and dihedral angles, are also crucial for understanding binding affinity. For example, the ideal distance for a hydrogen bond is typically between 2.7 and 3.3 Å. Computational models can precisely measure these distances for the predicted interactions of this compound within a binding site.

The conformational changes in both the ligand and the protein upon binding are another critical aspect. nih.gov The inherent flexibility of the bond linking the furan and indolizine rings allows the molecule to adopt different conformations. Computational simulations can explore this conformational space to identify the lowest energy conformation both in its free state and when bound to a protein. This "induced fit" phenomenon, where the protein active site can also adjust its shape to accommodate the ligand, can be modeled to provide a more accurate picture of the binding event.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a compound with its reactivity. These models are built by developing mathematical equations that relate structural descriptors of a molecule to its observed or calculated reactivity. For this compound, a QSRR study could be developed to predict its reactivity in various chemical transformations.

The first step in a QSRR study is the calculation of a wide range of molecular descriptors. These can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometric descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, including orbital energies (HOMO and LUMO), Mulliken charges, and dipole moment. niscpr.res.in

Once these descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build the QSRR model. The reactivity of this compound, for example its susceptibility to nucleophilic attack at the carbaldehyde carbon, could be correlated with these descriptors. Such a model could then be used to predict the reactivity of other, structurally similar indolizine derivatives.

Spectroscopic Property Prediction via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be invaluable for the characterization of new compounds like this compound. Density Functional Theory (DFT) is a particularly popular and effective method for this purpose. manchester.ac.uk

By calculating the optimized molecular geometry and the electronic structure of the molecule, it is possible to predict various spectra:

Infrared (IR) and Raman Spectra: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its IR and Raman spectra. For this compound, this would allow for the assignment of characteristic vibrational modes, such as the C=O stretch of the carbaldehyde group and the various C-H and C-C vibrations of the furan and indolizine rings. mdpi.com Comparing the computed spectra with experimentally obtained spectra can provide strong evidence for the compound's structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be predicted with a reasonable degree of accuracy. nih.gov These calculations are based on the magnetic shielding environment of each nucleus in the molecule. For this compound, this would help in assigning the signals in its experimental NMR spectra to specific protons and carbons in the furan and indolizine systems.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-visible spectrum. This can provide insights into the electronic structure and the nature of the chromophores within the molecule.

Below is a hypothetical table of predicted spectroscopic data for this compound based on computational methods.

Spectroscopic Data Predicted Values
¹H-NMR (ppm)
H (Indolizine ring)7.0 - 8.5
H (Furan ring)6.5 - 7.5
CHO9.5 - 10.5
¹³C-NMR (ppm)
C (Indolizine ring)110 - 140
C (Furan ring)110 - 150
C=O (Carbaldehyde)185 - 195
IR (cm⁻¹)
C=O Stretch1670 - 1690
C-H Aromatic Stretch3000 - 3100
C=C Aromatic Stretch1400 - 1600
UV-Vis (nm)
λmax250 - 400

Note: The values in this table are hypothetical and represent typical ranges for similar structures. Actual values would need to be determined by specific computational calculations for this compound.

Advanced Chemical Applications and Functional Material Development

Role as Versatile Building Blocks in Organic Synthesis

The reactivity of the aldehyde group, coupled with the aromatic nature of the fused heterocyclic system, establishes 2-(Furan-2-yl)indolizine-3-carbaldehyde as a potent building block in organic synthesis. rsc.orgfrontiersin.org It serves as a precursor for constructing more elaborate molecular frameworks and for diversifying the indolizine (B1195054) scaffold to generate libraries of compounds with tailored properties.

The carbaldehyde function on the C-3 position of the indolizine ring is the primary site for elaboration. It readily participates in a variety of classical C-C and C-N bond-forming reactions, allowing for its integration into larger, polycyclic systems. For instance, it can undergo condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in Knoevenagel-type reactions to extend the π-conjugated system.

Furthermore, it can react with primary amines to form Schiff bases, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles. These reactions, often catalyzed, provide pathways to fused heterocyclic systems that are of significant interest in medicinal chemistry. The furan-2-carbaldehyde moiety itself is a recognized building block for creating complex structures, and its integration into the indolizine scaffold enhances the structural diversity accessible from this platform. rsc.org The cascade or domino reaction approach is an excellent strategy for accessing complex molecules from precursors with pre-installed functionalities like this aldehyde. acs.org

Diversity-oriented synthesis is crucial for drug discovery and materials science, and this compound is an ideal starting point for such strategies. acs.org The functionalization of indolizines has become a significant focus in organic chemistry research. researchgate.net Key diversification strategies include:

Modification of the Aldehyde Group : The aldehyde can be converted into a wide array of other functional groups. Reduction yields the corresponding alcohol, oxidation provides the carboxylic acid, and Wittig-type reactions can introduce vinyl linkages. These transformations open up access to a vast chemical space of indolizine derivatives.

Reactions with Nucleophiles : The aldehyde readily reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to afford secondary alcohols, introducing new stereocenters and points of diversity.

Cycloaddition Reactions : The extended π-system can participate in cycloaddition reactions, providing a route to complex, three-dimensional structures. The development of various cycloaddition reactions has been a key strategy for constructing diverse indolizine derivatives. researchgate.net

Electrophilic Substitution : Although the aldehyde is a deactivating group, the electron-rich nature of the indolizine and furan (B31954) rings may allow for electrophilic substitution reactions at specific positions under carefully controlled conditions, enabling the introduction of nitro, halogen, or acyl groups.

These diversification strategies allow for the systematic modification of the parent structure, enabling the fine-tuning of its biological activity or photophysical properties.

Applications in Analytical Chemistry

The unique spectroscopic properties of the indolizine core make derivatives like this compound attractive for applications in analytical chemistry, particularly as derivatization agents and as core structures for chemical sensors.

For analytes lacking a suitable chromophore or fluorophore, chemical derivatization is a common strategy to enable sensitive detection. Aldehyde-containing reagents are frequently used to tag primary amines, such as amino acids and peptides. While specific studies on this compound for HPCE are not prominent, a closely related compound, 1-methoxycarbonylindolizine-3,5-dicarbaldehyde (IDA), demonstrates the principle effectively. rsc.org

IDA reacts readily with primary amines like alanine at room temperature to form a derivative that possesses strong ultraviolet absorption and fluorescence. rsc.org The resulting IDA-alanine derivative exhibits a strong absorption at 409 nm and fluorescence at 482 nm, properties conferred by the indolizine core. rsc.org This allows for the detection of the amino acid at nanomolar concentrations using HPCE. rsc.org By analogy, this compound could serve a similar function, with its aldehyde group reacting with primary amines to attach the strongly absorbing and potentially fluorescent indolizine-furan tag, facilitating sensitive detection in HPCE.

The development of sensitive and selective methods for detecting environmentally and biologically important species is a major goal in analytical chemistry. researchgate.net Indolizine-based organic molecules have been successfully exploited in the design of new fluorophores and fluorescent probes. nih.gov The fluorescence properties of these scaffolds are often governed by an intramolecular charge transfer (ICT) mechanism, which can be modulated by chemical reactions.

The this compound framework is an excellent candidate for designing such probes. The design strategy typically involves a reaction with the target analyte at the aldehyde position. This reaction alters the electronic structure of the molecule, leading to a distinct change in its absorption (color) or emission (fluorescence) properties.

For example, condensation of the aldehyde with hydrazine or its derivatives can form a hydrazone. This process can significantly change the ICT character of the molecule, resulting in a ratiometric shift in fluorescence or a "turn-on" response. The high toxicity of hydrazine, for instance, necessitates the development of sensitive detection methods, for which fluorimetric sensors are particularly well-suited due to their sensitivity and biological compatibility. researchgate.net The versatility of the indolizine scaffold allows for the tuning of emission wavelengths across the visible spectrum, from blue to red, by introducing various electron-donating or electron-withdrawing groups. nih.govnih.gov

Development of Optoelectronic and Photophysical Materials

The conjugated π-electron system of this compound gives rise to interesting photophysical properties, making it and its derivatives candidates for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent dyes. researchgate.netsemanticscholar.org The indolizine core itself is known to be fluorescent, and its properties can be systematically tuned. nih.gov

The photophysical characteristics are dictated by the extended conjugation between the furan ring and the indolizine system. The aldehyde group, being an electron-withdrawing group, can further influence the electronic transitions. The absorption and emission wavelengths, as well as the fluorescence quantum yield, are sensitive to the molecular structure and the solvent environment. By modifying the core structure, for example, through reactions at the aldehyde group as described in section 6.1.2, the emission color can be tuned across the visible spectrum. nih.gov This tunability is a key requirement for developing materials for full-color displays and sensing applications. nih.gov

Below is a table of representative photophysical properties for analogous 3,7-disubstituted indolizine fluorophores, demonstrating the tunability of the scaffold.

Compound (Analogue)λabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Indolizine-CHO4025311290.01
Indolizine-CN4155351200.28
Indolizine-Ac4005301300.01
Indolizine-H370462920.38

Data adapted from analogous structures to illustrate the photophysical potential. The properties are highly dependent on the specific substituents and solvent. nih.gov

The development of novel organic fluorophores with predictable photophysical properties is in high demand. nih.gov The rigid, planar structure of the indolizine core, combined with the potential for high quantum yields, makes this compound a promising platform for the rational design of new functional materials for optoelectronic applications.

Exploration of Fluorescence Properties and Tunability

Indolizine and its derivatives are known to exhibit fluorescence, a property that is highly sensitive to the nature and position of substituents on the heterocyclic core. The introduction of different functional groups can significantly alter the electronic structure of the molecule, thereby influencing its absorption and emission characteristics. This tunability is a key factor in the design of novel fluorophores for specific applications.

Research on various indolizine derivatives has demonstrated that their emission color can be modulated across the visible spectrum, from blue to red, by judicious selection of substituents. While specific photophysical data for this compound is not extensively documented in publicly available literature, the general principles governing the fluorescence of indolizines can be applied to understand its potential properties. The fluorescence of indolizine derivatives is often characterized by their absorption maxima (λabs), emission maxima (λem), quantum yield (ΦF), and Stokes shift.

For a range of 2-aryl-5-carbonyl indolizines, absorption maxima have been observed in the range of 256–460 nm, with fluorescence emission maxima spanning from 485 to 548 nm. researchgate.net Quantum yields for these compounds have been reported to be in the range of 0.04 to 0.39, with Stokes shifts varying from 3.6 to 25 × 10³ cm⁻¹. researchgate.net The presence of different chromophores and auxochromes leads to a broad absorption range, typically between 300 and 500 nm for many indolizine derivatives. researchgate.net

The tunability of the fluorescence can be illustrated by comparing different substituents on the indolizine core. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the emission wavelength. This principle allows for the rational design of indolizine-based fluorophores with desired emission colors.

Structure-Photophysical Property Relationships

The photophysical properties of this compound are intrinsically linked to its molecular structure. The key structural features influencing its fluorescence are the indolizine core, the furan ring at the 2-position, and the carbaldehyde group at the 3-position.

The indolizine nucleus itself is a fluorescent scaffold. researchgate.net The furan ring, being an electron-rich five-membered heterocycle, acts as an electron-donating group when attached to a π-conjugated system. This donation of electron density to the indolizine core can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the absorption and emission wavelengths. The incorporation of a furan unit in place of a thiophene unit in other polycyclic aromatic compounds has been shown to have a great impact on their photophysical properties due to the increased electron-richness of furan. chemdict.com

Conversely, the carbaldehyde group (-CHO) at the 3-position is an electron-withdrawing group. This push-pull electronic character, with an electron-donating furan group and an electron-withdrawing carbaldehyde group on the indolizine scaffold, is a common strategy in the design of fluorophores to achieve longer emission wavelengths and potentially larger Stokes shifts. This intramolecular charge transfer (ICT) character can lead to solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.

While specific experimental data for this compound is scarce, studies on analogous systems provide valuable insights. For example, in a series of dipolar-type terphenyl derivatives, the use of aromatic heterocycles like furan as π-linkers between electron-donating and electron-accepting units resulted in a significant bathochromic (red) shift in the absorption and emission spectra. researchgate.net

The following table summarizes the general influence of substituents on the photophysical properties of indolizine derivatives, which can be extrapolated to understand the behavior of this compound.

Structural Feature General Effect on Photophysical Properties Anticipated Influence on this compound
Indolizine Core Inherently fluorescent scaffold.Provides the fundamental framework for fluorescence.
Furan at C2 Electron-donating group, can lead to a red shift in absorption and emission.Likely contributes to a longer wavelength emission compared to unsubstituted indolizine.
Carbaldehyde at C3 Electron-withdrawing group, can induce intramolecular charge transfer (ICT).Enhances the push-pull character, potentially leading to a further red shift and solvatochromic effects.
Combined Effect Push-pull system can result in large Stokes shifts and sensitivity to solvent polarity.The compound is expected to exhibit significant ICT character, making its fluorescence properties tunable by the solvent environment.

Ligand Design for Coordination Chemistry and Catalysis

The molecular structure of this compound, featuring nitrogen and oxygen heteroatoms with lone pairs of electrons, makes it a potential ligand for the coordination of metal ions. The nitrogen atom of the indolizine ring and the oxygen atom of the carbaldehyde group can act as coordination sites, potentially forming stable chelate complexes with various transition metals.

The design of ligands is a cornerstone of coordination chemistry and plays a crucial role in the development of catalysts for a wide range of chemical transformations. The electronic and steric properties of the ligand profoundly influence the reactivity and selectivity of the resulting metal complex.

While there are no specific reports on the use of this compound as a ligand, the broader class of indolizine derivatives has been explored in catalysis. The ability to functionalize the indolizine core allows for the synthesis of a diverse library of ligands with tailored properties. For instance, indolizine-based ligands have been utilized in copper- and iridium-catalyzed asymmetric reactions. mdpi.com

The furan and carbaldehyde moieties in this compound offer additional coordination possibilities. The oxygen atom of the furan ring could also participate in coordination, although it is generally a weaker donor than the carbonyl oxygen. The presence of multiple potential coordination sites suggests that this compound could act as a bidentate or even a multidentate ligand.

The catalytic applications of metal complexes derived from such ligands could be diverse, spanning areas such as cross-coupling reactions, oxidation, and reduction processes. The specific catalytic activity would depend on the choice of the metal center and the coordination environment provided by the ligand. For example, palladium complexes are widely used in C-H functionalization reactions, and N-alkylbenzimidazole palladium(II) complexes have been shown to be active in the direct C-H functionalization of furan. researchgate.net

The following table lists the potential coordination sites of this compound and their general characteristics in ligand design.

Potential Coordination Site Type of Donor Atom Potential Role in Coordination and Catalysis
Indolizine Nitrogen Nitrogen (sp²)A common coordination site in N-heterocyclic ligands, influencing the electronic properties of the metal center.
Carbaldehyde Oxygen Oxygen (sp²)Can form a stable chelate ring with the indolizine nitrogen, enhancing complex stability. The electronegativity of the oxygen can modulate the Lewis acidity of the metal center.
Furan Oxygen Oxygen (sp²)A weaker donor, but could participate in coordination depending on the metal ion and reaction conditions, potentially leading to different coordination modes and catalytic activities.

Q & A

Q. What are the common synthetic routes for 2-(Furan-2-yl)indolizine-3-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of furan-containing precursors with indolizine derivatives. A standard method includes:

  • Aldol condensation : Using furan-2-carbaldehyde and indolizine precursors in the presence of acid/base catalysts (e.g., acetic acid/piperidine) under reflux conditions .
  • Cyclization : Microwave-assisted or thermal cyclization to form the indolizine core, followed by formylation at the 3-position .
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. 1,4-dioxane), reaction time, and catalyst loading to improve yield (e.g., 95% yield achieved in ethanol with piperidine) .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regioselectivity of the aldehyde group and furan-indolizine linkage. Peaks for furan protons typically appear at δ 6.5–7.9 ppm, while the aldehyde proton resonates at δ 9.8–10.2 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and packing interactions, critical for confirming stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 255–265) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or crystallographic data often arise from:

  • Tautomerism : The aldehyde group may exhibit keto-enol tautomerism, requiring variable-temperature NMR or deuterium exchange experiments to confirm the dominant form .
  • Crystallographic Twinning : Use SHELXD/SHELXE for experimental phasing to resolve overlapping reflections in twinned crystals .
  • Impurity Interference : Cross-validate with HPLC-MS (≥95% purity threshold) and compare with literature data from peer-reviewed sources (avoid vendor-reported data) .

Q. What strategies are effective for enhancing the compound’s bioactivity in drug discovery?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the furan 5-position to improve binding affinity, as seen in analogs with anti-exudative activity .
  • SAR Studies : Test substituents on the indolizine core (e.g., methyl, chloro) to correlate hydrophobicity with membrane permeability .
  • Biological Assays : Use MTT or Mosmann’s cytotoxicity assays to screen derivatives against target cell lines, ensuring IC50_{50} values are statistically validated .

Q. How can computational methods predict the compound’s reactivity and binding modes?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite simulates interactions with biological targets (e.g., kinases), prioritizing derivatives with low binding energies .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over nanosecond timescales .

Q. What protocols validate compound identity when vendor data is unavailable or unreliable?

  • In-House Synthesis : Reproduce the compound using published procedures (e.g., ) and cross-check spectral data .
  • Third-Party Analysis : Submit samples to accredited labs for GC-MS, elemental analysis, and X-ray diffraction .
  • Batch Consistency : Use TLC or HPLC to compare retention factors across synthetic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.